2,6-Diazaspiro[3.4]octan-7-one 2,2,2-trifluoroacetate
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Overview
Description
2,6-Diazaspiro[34]octan-7-one 2,2,2-trifluoroacetate is a chemical compound with the molecular formula C8H11F3N2O3 It is known for its unique spirocyclic structure, which includes a diazaspiro core and a trifluoroacetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Diazaspiro[3.4]octan-7-one 2,2,2-trifluoroacetate typically involves the formation of the spirocyclic core followed by the introduction of the trifluoroacetate group. One common method involves the reaction of a suitable diaza compound with a ketone under acidic conditions to form the spirocyclic structure. The trifluoroacetate group is then introduced through a reaction with trifluoroacetic anhydride in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent reaction conditions is crucial to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
2,6-Diazaspiro[3.4]octan-7-one 2,2,2-trifluoroacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, particularly at the diaza moiety, using reagents such as alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions typically result in the formation of alkylated derivatives .
Scientific Research Applications
2,6-Diazaspiro[3.4]octan-7-one 2,2,2-trifluoroacetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,6-Diazaspiro[3.4]octan-7-one 2,2,2-trifluoroacetate involves its interaction with specific molecular targets. As a sigma-1 receptor antagonist, it binds to the sigma-1 receptor, modulating its activity and influencing pain perception pathways. This interaction enhances the analgesic effects of opioids and helps in managing opioid tolerance .
Comparison with Similar Compounds
Similar Compounds
2,6-Diazaspiro[3.4]octan-7-one: Lacks the trifluoroacetate group but shares the spirocyclic core.
4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane:
Uniqueness
2,6-Diazaspiro[3.4]octan-7-one 2,2,2-trifluoroacetate is unique due to the presence of the trifluoroacetate group, which imparts distinct chemical properties and enhances its potential as a sigma-1 receptor antagonist. This makes it particularly valuable in medicinal chemistry for developing new analgesics and managing opioid tolerance .
Properties
IUPAC Name |
2,6-diazaspiro[3.4]octan-7-one;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O.C2HF3O2/c9-5-1-6(4-8-5)2-7-3-6;3-2(4,5)1(6)7/h7H,1-4H2,(H,8,9);(H,6,7) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPNPHRMKZTUFGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NCC12CNC2.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2228784-02-7 |
Source
|
Record name | 2,6-diazaspiro[3.4]octan-7-one; trifluoroacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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